2-(3-Bromo-2,2-dimethylpropyl)oxirane
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Overview
Description
. This compound is characterized by the presence of an oxirane ring and a brominated tert-butyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)oxirane typically involves the reaction of 3-bromo-2,2-dimethylpropyl alcohol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the oxirane ring .
Chemical Reactions Analysis
2-(3-Bromo-2,2-dimethylpropyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of different functionalized oxiranes.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, resulting in the formation of diols or other functional groups depending on the nucleophile used.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common reagents and conditions used in these reactions include strong bases like sodium hydroxide for nucleophilic substitution, and acids or bases for ring-opening reactions. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Bromo-2,2-dimethylpropyl)oxirane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Bromo-2,2-dimethylpropyl)oxirane exerts its effects involves the interaction of the oxirane ring with nucleophiles. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in synthetic chemistry to create a wide range of products .
Comparison with Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)oxirane can be compared with other similar compounds such as:
Epichlorohydrin: Another epoxide with a chlorinated substituent, used in the production of epoxy resins.
Styrene Oxide: An epoxide derived from styrene, used in the synthesis of pharmaceuticals and as a reactive intermediate in organic synthesis.
Propylene Oxide: A simpler epoxide used in the production of polyurethanes and as a fumigant.
The uniqueness of this compound lies in its brominated tert-butyl group, which imparts specific reactivity and properties that are valuable in various applications .
Properties
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2,5-8)3-6-4-9-6/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDWKEOYLOCNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CO1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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